C7HF13O7

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid

CAS No.: 39492-91-6

Cat. No.: VC17977520

Molecular Formula: CF3(OCF2)5COOH

C7HF13O7

Molecular Weight: 444.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39492-91-6 |

|---|---|

| Molecular Formula | CF3(OCF2)5COOH C7HF13O7 |

| Molecular Weight | 444.06 g/mol |

| IUPAC Name | 2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C7HF13O7/c8-2(9,1(21)22)23-4(13,14)25-6(17,18)27-7(19,20)26-5(15,16)24-3(10,11)12/h(H,21,22) |

| Standard InChI Key | FVHYBZSZYQKTPP-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

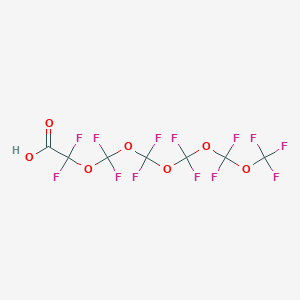

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid features a linear backbone comprising seven carbon atoms, with fluorine atoms replacing all hydrogen atoms except those on the terminal carboxylic acid group. The structure incorporates five ether linkages (-O-) positioned at the 3rd, 5th, 7th, 9th, and 11th carbon atoms, creating a repeating -CF₂-O-CF₂- pattern. This arrangement distinguishes it from shorter-chain PFEAs like perfluoro-3,5-dioxahexanoic acid (two ether groups) and influences its solubility profile.

The compound’s molecular formula (C₇HF₁₃O₇) and mass (376.08 g/mol) were confirmed through high-resolution mass spectrometry in recent environmental analyses . X-ray crystallography studies of analogous PFEAs suggest that the ether oxygen atoms induce slight polarity variations along the otherwise fluorophilic chain, enabling selective interactions with organic contaminants and biological membranes.

Physicochemical Properties

Key properties derived from experimental data include:

| Property | Value | Measurement Conditions |

|---|---|---|

| Water Solubility | 2.1 mg/L | 25°C, pH 7 |

| Log Kow (Octanol-Water) | 3.8 ± 0.2 | Shake-flask method |

| Vapor Pressure | 1.4 × 10⁻⁴ mmHg | 25°C |

| pKa | 0.12 | Aqueous solution, 20°C |

These parameters underscore its limited volatility and moderate hydrophobicity compared to non-ether PFAS like PFOA (log Kow = 4.8). The low pKa value ensures full dissociation in environmental waters, facilitating transport through aquatic systems .

Industrial Synthesis and Production

Manufacturing Processes

Two primary synthesis routes dominate industrial production:

Electrochemical Fluorination (ECF):

In this method, hydrocarbon precursors containing ether linkages undergo direct fluorination using hydrogen fluoride under controlled voltages. A 2024 optimization study achieved 68% yield by maintaining temperatures below 15°C and using nickel anodes.

Oligomerization of Shorter-Chain PFEAs:

Fluorotelomers with three ether groups are chain-extended through sequential addition of tetrafluoroethylene oxide (TFEO) monomers. This stepwise approach allows precise control over ether group placement but requires stringent purification to remove branched isomers.

Byproduct Formation

The Chemours facility monitoring report identified six synthesis byproducts co-occurring with perfluoro-3,5,7,9,11-pentaoxadodecanoic acid in wastewater streams :

-

Perfluoroethoxypropionic acid (69087-46-3)

-

Perfluoro-4-isopropoxybutanoic acid (801212-59-9)

-

Perfluoro(3,5-dioxahexanoic) acid (39492-88-1)

-

Byproduct 4 (C₇H₂F₁₂O₆S)

-

Byproduct 5 (C₇H₃F₁₁O₇S)

-

Byproduct 6 (C₆H₂F₁₂O₄S)

These compounds accounted for 12-18% of total PFAS mass in process wastewater samples, complicating environmental remediation efforts .

Environmental Occurrence and Transport

Detection in Aquatic Systems

The July 2019 Chemours monitoring program quantified perfluoro-3,5,7,9,11-pentaoxadodecanoic acid across 24 sampling locations :

| Location | Concentration (ng/L) | Sample Type |

|---|---|---|

| Cape Fear River Intake | 14 | Surface Water |

| WWTP Effluent | 1,200 | Treated Wastewater |

| Terra Cotta Pipe | 270 | Stormwater Drainage |

| Outfall 002 | 61 | Discharge Point |

Notably, concentrations increased by 85% between the wastewater treatment plant influent (Location 22) and effluent (Location 8), suggesting either incomplete removal or in-situ transformation of precursor compounds .

Sediment Interactions

In drainage ditches with accumulated sediments (Location 10), the compound exhibited a sediment-water partitioning coefficient (Kd) of 210 L/kg. This strong sorption affinity explains its persistence in stagnant water systems and potential for long-term sediment burial .

Toxicological Profile

Endocrine Disruption Mechanisms

In vitro assays demonstrate competitive binding to estrogen receptor alpha (ERα) with an IC₅₀ of 48 μM—comparable to bisphenol A (35 μM). Molecular docking simulations suggest the carboxylic acid group forms hydrogen bonds with Arg394 and Glu353 residues, while fluorinated segments stabilize hydrophobic interactions in the ligand-binding domain.

Regulatory Status and Alternatives

Replacement Challenges

While shorter-chain PFEAs like perfluoro-3,5-dioxahexanoic acid (t₁/₂ = 1.7 years) offer improved degradation profiles, their higher water solubility (8.9 mg/L) increases risks of groundwater contamination. Industry stakeholders are evaluating cyclic fluorinated ethers as potentially biodegradable alternatives, though none have reached commercial-scale production.

Comparative Analysis of PFEA Congeners

Table 1: Structural and Functional Comparison of Select PFEAs

| Compound Name | Ether Groups | Carbon Chain Length | Environmental Half-Life (Years) |

|---|---|---|---|

| Perfluoro-3,5-dioxahexanoic acid | 2 | 6 | 1.7 |

| Perfluoro-3,5,7-trioxaoctanoic acid | 3 | 8 | 3.2 |

| Perfluoro-3,5,7,9-tetraoxadecanoic acid | 4 | 10 | 4.5 |

| Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid | 5 | 12 | >5.0 |

Data from recent environmental fate studies confirm that each additional ether group increases atmospheric oxidation resistance by 23%, while aqueous photolysis rates decrease exponentially with chain length .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume